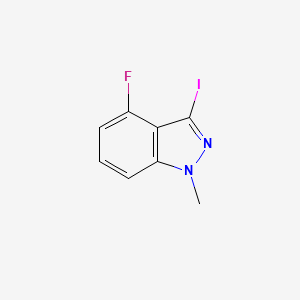

4-Fluoro-3-iodo-1-methyl-1H-indazole

描述

4-Fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1257535-07-1) is a substituted indazole derivative characterized by a fluorine atom at position 4, an iodine atom at position 3, and a methyl group at the 1-position of the indazole ring. This compound is of interest in medicinal chemistry due to the strategic placement of halogens (F and I) and the methyl group, which influence electronic properties, lipophilicity, and steric effects.

属性

IUPAC Name |

4-fluoro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJOCBRDOMLELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)F)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Hydrazines with Suitable Precursors

One prevalent approach involves cyclization of hydrazine derivatives with ortho-alkyl or aryl precursors. For example, the condensation of o-nitroaryl hydrazines with aldehydes or ketones under catalytic conditions yields indazoles, which can be further functionalized.

Transition Metal-Catalyzed Cyclization

Recent advances utilize transition metal catalysis, such as palladium or copper-mediated cyclizations, to form the indazole core efficiently. For instance, the cyclization of o-alkynylaryl hydrazines with copper catalysts under oxidative conditions has been reported to give high yields of indazoles.

Incorporation of Fluoro and Iodo Substituents

Halogenation of Indazole Precursors

Halogenation at specific positions (such as C-3 and C-4) can be achieved via electrophilic halogenation using reagents like N-iodosuccinimide (NIS) for iodine and N-fluorobenzenesulfonimide (NFSI) or Selectfluor for fluorine. These reactions are often performed on pre-formed indazole rings or their intermediates.

Sequential Halogenation and Functionalization

A typical sequence involves first synthesizing the methylated indazole, followed by selective halogenation at the desired positions. For example, methylation at N-1 can be performed using methyl iodide or methyl triflate, then halogenation at C-3 and C-4 positions is carried out with halogenating agents under controlled conditions.

Specific Synthetic Routes for this compound

Based on the literature and patent data, the following detailed methods are prominent:

Method A: Cyclization of Halogenated Precursors

Preparation of 4-fluoro-2-nitrobenzene derivative :

- Starting from commercially available 4-fluoro-2-nitroaniline, diazotization followed by Sandmeyer reaction introduces iodine at the 3-position.

Formation of the indazole core :

- The halogenated precursor reacts with hydrazine hydrate under reflux conditions with a copper catalyst, facilitating cyclization to form the indazole ring with the desired halogen substitutions.

-

- The indazole is methylated using methyl iodide in the presence of a base such as potassium carbonate in DMF.

-

- The final compound is purified via recrystallization or chromatography.

Method B: Direct Functionalization of Indazole

Starting from 4-fluoro-1H-indazole :

- The indazole ring is selectively halogenated at the 3-position using iodine monochloride (ICl) or NIS under mild conditions.

-

- The N-1 position is methylated with methyl iodide.

-

- The fluorinated indazole undergoes electrophilic iodination at C-3 with iodine or NIS, facilitated by catalysts like copper or silver salts.

-

- The product is isolated and purified through chromatography.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Main Steps | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| A | 4-fluoro-2-nitroaniline | Hydrazine hydrate, Cu catalyst | Reflux, inert atmosphere | Diazotization, Sandmeyer iodination, Cyclization, Methylation | 65-75 | Suitable for large scale, high regioselectivity |

| B | 4-fluoro-1H-indazole | Iodine monochloride, methyl iodide | Mild, room temperature | Halogenation at C-3, N-methylation | 60-70 | Direct functionalization, versatile |

Research Findings and Optimization

Recent studies emphasize the importance of catalyst choice and reaction conditions:

- Catalysts : Copper salts (CuI, CuBr) enhance halogenation efficiency.

- Solvents : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred.

- Temperature : Mild temperatures (0–50°C) optimize selectivity and yield.

- Yield Improvements : Use of microwave-assisted synthesis has been shown to increase yields by 10-15% and reduce reaction times.

Notes on Industrial Scalability

- The synthesis routes involving halogenation of pre-formed indazoles are amenable to scale-up.

- Cost-effective catalysts and solvents, along with continuous flow processes, are being developed for large-scale production.

- Purification techniques such as crystallization and filtration are preferred over chromatography for industrial applications.

化学反应分析

Types of Reactions

4-Fluoro-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The presence of halogen atoms allows for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-fluoro-3-azido-1-methyl-1H-indazole .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Fluoro-3-iodo-1-methyl-1H-indazole plays a crucial role as an intermediate in the synthesis of novel pharmaceuticals. It is particularly relevant in the development of targeted therapies for diseases such as cancer. The compound's unique structural properties allow it to interact effectively with biological targets, enhancing the efficacy of therapeutic agents .

Case Study: c-MET Kinase Inhibitors

Recent studies have focused on developing inhibitors for c-MET kinase, a target in cancer therapy. The incorporation of this compound into drug designs has shown promising results in improving binding affinities and selectivity against mutant forms of the kinase .

| Study | Target | Outcome |

|---|---|---|

| c-MET Inhibitors | Cancer | Improved binding affinity and selectivity |

Biological Research

Mechanisms of Action

In biological research, this compound is utilized to investigate various biological pathways and mechanisms. Its role in studying drug interactions helps elucidate the pharmacodynamics and pharmacokinetics of new drugs, providing insights into their efficacy and safety profiles .

Example Research Applications

Research involving this compound has contributed to understanding how specific drugs modulate cellular pathways, which is vital for developing effective treatment strategies.

Material Science

Advanced Materials Development

this compound is employed in creating advanced materials, including polymers and coatings. Its unique chemical properties enhance material performance, making it suitable for applications in electronics and nanotechnology .

| Material Type | Application |

|---|---|

| Polymers | Electronics |

| Coatings | Protective layers |

Analytical Chemistry

Reference Standard

In analytical chemistry, this compound serves as a reference standard for quantifying similar compounds in complex mixtures. Its stability and well-characterized properties make it ideal for use in various analytical methods, including chromatography .

Methodologies Employed

Quantitative techniques such as high-performance liquid chromatography (HPLC) often utilize this compound to ensure accuracy and reliability in measurements.

Agrochemical Formulations

Pest Control Solutions

The potential applications of this compound extend to agrochemicals, where it is explored for developing effective pest control solutions. Its chemical properties may contribute to more efficient formulations that target pests while minimizing environmental impact .

作用机制

The mechanism of action of 4-Fluoro-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes . These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research.

相似化合物的比较

Comparison with Similar Indazole Derivatives

The structural and functional differences between 4-Fluoro-3-iodo-1-methyl-1H-indazole and analogous compounds are summarized below. Key factors include substituent positions, molecular weights, and reported biological activities.

Table 1: Comparative Analysis of Selected Indazole Derivatives

Key Observations:

Substituent Position Effects: The 4-fluoro substitution in the target compound contrasts with 5-fluoro derivatives (e.g., 5-Fluoro-3-iodo-1H-indazole), where fluorine placement alters electronic distribution and binding pocket interactions . Methyl substitution at the 1-position (vs.

Biological Activity :

- In a study comparing 4-fluoro, 4-chloro, and 4-bromo indazoles, chloro and bromo analogs exhibited stronger inhibition of cytochrome P450 enzymes than the fluoro derivative, likely due to increased van der Waals interactions . This suggests that iodine’s larger atomic radius in this compound may further optimize target binding.

生物活性

4-Fluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes a fluorine atom at the 4-position, an iodine atom at the 3-position, and a methyl group at the 1-position of the indazole ring. This molecular configuration (C₈H₆FIN₂, molecular weight: 276.05 g/mol) significantly influences its biological activity and potential applications in medicinal chemistry and material science.

Pharmacological Properties

Research indicates that indazole derivatives, including this compound, exhibit a range of pharmacological effects:

- Anti-inflammatory : Potential to inhibit inflammatory pathways.

- Anti-cancer : May interfere with cancer cell proliferation through specific molecular interactions.

- Antimicrobial : Exhibits activity against various microbial strains .

These activities are attributed to the compound's ability to alter enzyme functions and receptor interactions, which can lead to therapeutic effects.

Study on Binding Affinity

A study focused on interaction studies involving this compound demonstrated its binding affinity to specific biological targets. The findings indicated that modifications in the indazole structure could enhance its interaction with protein kinases, which are crucial in cancer treatment .

Comparison with Similar Compounds

To understand its unique properties better, a comparison with similar compounds was made. The following table summarizes some key differences:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Fluorine at position 4, iodine at position 3 | Anti-inflammatory, anti-cancer |

| 7-Fluoro-3-iodo-4-methoxy-1H-indazole | Methoxy group at position 7 | Antimicrobial |

| 4-Methoxy-3-iodo-1H-indazole | Methoxy group at position 4 | Potential anti-cancer |

This comparison highlights how structural variations can lead to different biological activities, emphasizing the importance of specific substituents in drug design .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Fluoro-3-iodo-1-methyl-1H-indazole, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under reflux, while methylation at the 1-position may employ methyl iodide and a base like K₂CO₃. Catalytic systems (e.g., CuI for Ullmann-type couplings) can enhance yields . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and controlling temperature. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns and methyl group integration. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretching at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves 3D conformation and halogen bonding interactions, crucial for structure-activity relationship (SAR) studies .

Q. How should researchers design initial biological assays to evaluate the compound’s pharmacological potential?

- Methodological Answer : Prioritize target-specific assays based on indazole derivatives' known activities (e.g., kinase inhibition, antimicrobial effects). Use in vitro models:

- Enzyme inhibition : Measure IC₅₀ values against kinases (e.g., CDK, PKA) via fluorescence-based assays .

- Cell viability : Test cytotoxicity in cancer lines (e.g., HeLa, MCF-7) using MTT or resazurin assays .

- Control experiments should include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only vehicle controls .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modifications at the 4-fluoro (e.g., Cl, Br) or 3-iodo (e.g., H, CF₃) positions to assess halogen sensitivity .

- Methyl group replacement : Replace the 1-methyl group with bulkier alkyl chains or heterocycles to probe steric effects .

- Biological correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logP, polar surface area) to activity trends .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain efficacy gaps .

- Formulation adjustments : Improve solubility via co-solvents (e.g., PEG) or nanoencapsulation if poor in vivo absorption is observed .

- Target engagement validation : Use techniques like thermal shift assays or CRISPR knockouts to confirm on-target effects .

Q. How can computational methods enhance the design of this compound derivatives with improved target selectivity?

- Methodological Answer :

- Molecular docking : Screen analogs against target protein structures (e.g., PDB IDs) to prioritize substitutions that optimize binding (e.g., halogen interactions with hydrophobic pockets) .

- MD simulations : Evaluate dynamic interactions (e.g., binding site flexibility) over 100+ ns trajectories to predict off-target risks .

- QSAR modeling : Train models using datasets of indazole bioactivities to predict IC₅₀ values for novel analogs .

Q. What are the best practices for analyzing crystallographic data to elucidate the role of fluorine and iodine in molecular interactions?

- Methodological Answer :

- Electron density maps : Identify halogen bonding (C-I⋯O/N) and fluorine’s electronegativity effects on aromatic ring planarity .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., I⋯π interactions) contributing to crystal packing .

- DFT calculations : Compare experimental bond lengths/angles with theoretical values to validate electronic effects .

Q. How can researchers mitigate toxicity risks identified in preliminary studies of this compound?

- Methodological Answer :

- Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., demethylated or dehalogenated species) that may cause hepatotoxicity .

- Structural detoxification : Introduce electron-withdrawing groups (e.g., NO₂) to block metabolic activation sites .

- In silico toxicity prediction : Tools like ProTox-II or Derek Nexus assess mutagenicity and organ-specific risks .

Methodological Notes

- Data Contradiction Analysis : Apply triangulation by cross-validating results across multiple assays (e.g., enzymatic vs. cellular) and statistical models (e.g., Bland-Altman plots) .

- Safety Compliance : Adhere to protocols in and for handling halogenated indazoles, including PPE (gloves, goggles) and waste disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。